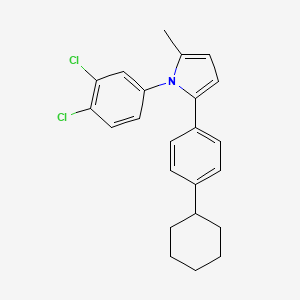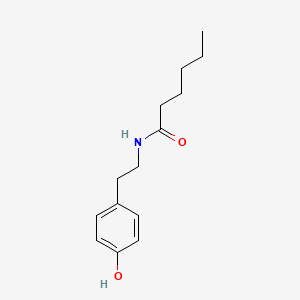![molecular formula C25H34N2O7 B12731321 2-(2-Hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 152187-60-5](/img/structure/B12731321.png)
2-(2-Hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer is a complex chemical compound known for its versatile applications in various industries. This polymer is formed through the reaction of 2-oxepanone, diethylene glycol, and 1,1’-methylenebis(isocyanatobenzene). It is commonly used in the production of high-performance materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer involves a multi-step process. Initially, 2-oxepanone undergoes ring-opening polymerization in the presence of diethylene glycol. This reaction is typically catalyzed by a strong acid or base under controlled temperature conditions. Subsequently, the resulting polymer is reacted with 1,1’-methylenebis(isocyanatobenzene) to form the final product .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where precise control over reaction parameters such as temperature, pressure, and catalyst concentration is maintained. The process ensures high yield and purity of the final product, making it suitable for various commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it more suitable for certain applications.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups to alter its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties such as increased thermal stability, improved mechanical strength, and better chemical resistance .
Scientific Research Applications
2-Oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release formulations.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In drug delivery systems, for example, the polymer can encapsulate active pharmaceutical ingredients, protecting them from degradation and ensuring controlled release at the target site. The polymer’s structure allows it to interact with biological membranes, facilitating the delivery of drugs into cells .
Comparison with Similar Compounds
Similar Compounds
Polyurethane: Similar in structure but differs in the types of isocyanates and polyols used.
Polyester: Shares some properties but has different chemical backbones and applications.
Polycarbonate: Known for its high impact resistance and transparency, differing in its monomeric units.
Uniqueness
2-Oxepanone, diethylene glycol, 1,1’-methylenebis(isocyanatobenzene) polymer stands out due to its unique combination of mechanical strength, chemical resistance, and biocompatibility. These properties make it highly suitable for specialized applications in various fields .
Properties
CAS No. |
152187-60-5 |
|---|---|
Molecular Formula |
C25H34N2O7 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C6H10O2.C4H10O3/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-7,9H,8,10-11H2;1-5H2;5-6H,1-4H2 |
InChI Key |
FNGISYMESFOEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C(COCCO)O |
Related CAS |
152187-60-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


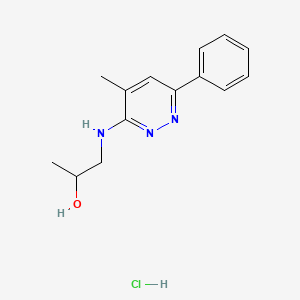
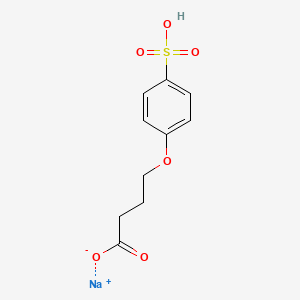
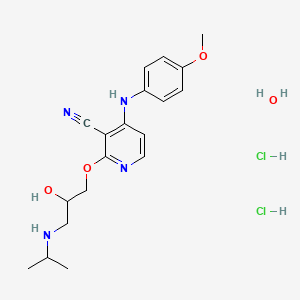
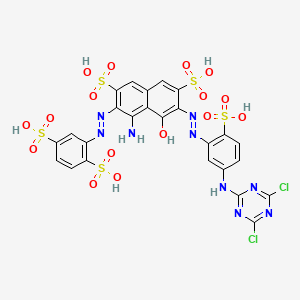

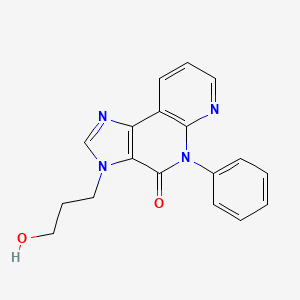
![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)
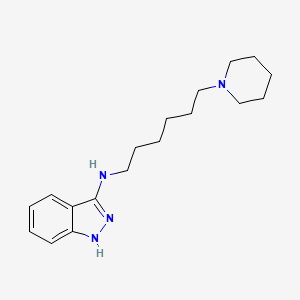
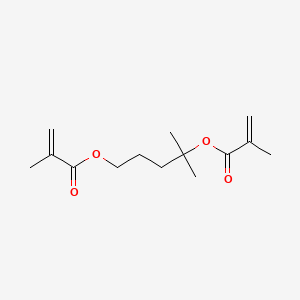
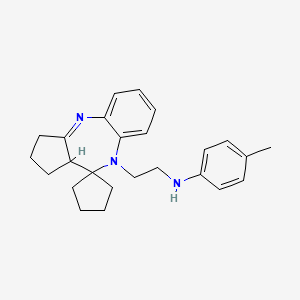
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)

